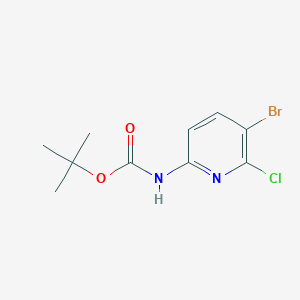

Tert-butyl N-(5-bromo-6-chloropyridin-2-YL)carbamate

CAS No.: 1845713-77-0

Cat. No.: VC4296388

Molecular Formula: C10H12BrClN2O2

Molecular Weight: 307.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1845713-77-0 |

|---|---|

| Molecular Formula | C10H12BrClN2O2 |

| Molecular Weight | 307.57 |

| IUPAC Name | tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) |

| Standard InChI Key | XSXHEILWGFHVGC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)Cl |

Introduction

Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate is a chemical compound with the CAS number 1845713-77-0. It belongs to the carbamate family, which are esters of carbamic acid. The compound features a tert-butyl group, a bromine atom, a chlorine atom, and a pyridine ring, making it a versatile intermediate in organic synthesis.

Synthesis and Preparation

The synthesis of Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate typically involves several steps, starting from the appropriate pyridine derivative. The process may include halogenation reactions to introduce the bromine and chlorine atoms, followed by the attachment of the tert-butyl carbamate group. Various solvents and reaction conditions can be optimized to improve yields and minimize side reactions.

Applications and Biological Activities

This compound is of interest in medicinal chemistry due to its potential biological activities. The presence of both bromine and chlorine on the pyridine ring enhances its reactivity and ability to interact with biological targets, such as enzymes and receptors. These interactions can modulate enzyme activity and receptor binding, which is crucial for its biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate | Contains bromine and chlorine, enhancing reactivity and biological interactions |

| Tert-butyl (6-chloropyridin-2-yl)carbamate | Contains only chlorine, affecting electronic properties and reactivity |

| Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate | Unique combination of bromine and chlorine on the pyridine ring, influencing biological activity |

Research Findings and Future Directions

Research on Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate is ongoing, focusing on its potential applications in medicinal chemistry. The compound's ability to modulate biological targets makes it a promising candidate for further investigation. Future studies may explore its efficacy in various therapeutic areas, such as antimicrobial and anticancer treatments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume